Pyridazine-3,5-diamine
Description
Structure
3D Structure
Properties
CAS No. |
61071-13-4 |
|---|---|
Molecular Formula |
C4H6N4 |
Molecular Weight |
110.12 g/mol |
IUPAC Name |
pyridazine-3,5-diamine |
InChI |
InChI=1S/C4H6N4/c5-3-1-4(6)8-7-2-3/h1-2H,(H4,5,6,8) |
InChI Key |
RCACQAFABUTZRJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=NN=C1N)N |
Canonical SMILES |
C1=C(C=NN=C1N)N |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of Pyridazine 3,5 Diamine Systems
Advanced Spectroscopic Techniques for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Pyridazine-3,5-diamine Analysis
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and integration data for this compound are not available in the reviewed literature.
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Detailed information on the characteristic infrared absorption bands for the functional groups present in this compound could not be located.
Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Characterization
Data regarding the electronic absorption maxima (λmax) and other photophysical properties of this compound are not documented in the searched sources.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
The mass spectrum, including the molecular ion peak and fragmentation pattern for this compound, is not publicly available.
Solid-State Structural Determination via X-ray Crystallography
No published X-ray crystallographic data, which would provide details on the solid-state structure, including bond lengths and angles, for this compound or its simple salts, could be found.
Computational and Theoretical Investigations of Pyridazine 3,5 Diamine Systems
Quantum Chemical Approaches for Electronic Structure and Reactivity
Quantum chemical methods are at the forefront of theoretical investigations, allowing for a detailed analysis of the intrinsic properties of molecules. These ab initio and semi-empirical calculations provide a fundamental understanding of the electron distribution and energy of Pyridazine-3,5-diamine, which dictates its chemical character and reactivity.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized molecular geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles.
For pyridazine (B1198779) and its derivatives, DFT methods, such as B3LYP with basis sets like 6-311G** or 6-31++G(d,p), are commonly used to predict geometric structures and thermodynamic properties. researchgate.netwiley.com By mapping the potential energy surface, researchers can identify stable conformers and transition states, providing a comprehensive energy landscape of the molecule. This information is crucial for understanding the molecule's stability and the energetic feasibility of different shapes it can adopt. For instance, theoretical studies on related pyridine (B92270) derivatives have successfully predicted heats of formation and evaluated thermal stability through bond dissociation energy (BDE) calculations. wiley.comresearchgate.net
| Parameter | Description | Typical Finding for Pyridine/Pyridazine Derivatives | Reference |
|---|---|---|---|
| Heat of Formation (HOF) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | Calculated via isodesmic reactions; N-oxidation can increase or decrease HOF depending on neighboring groups. | wiley.com |
| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. Used to evaluate thermal stability. | The homolysis of C−NO₂ bonds is often the primary step in the decomposition of nitro-substituted pyridines. | wiley.com |
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | Calculations confirm planar structures for the aromatic rings and define the orientation of substituent groups. | researchgate.net |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. samipubco.com
For pyridazine derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.net This analysis helps identify the sites most susceptible to electrophilic and nucleophilic attack. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps use a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), offering a clear picture of the molecule's reactive behavior. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's properties. wiley.commdpi.com
Table 2: Frontier Molecular Orbital (HOMO-LUMO) Data for a Representative Pyridine Derivative Note: This table illustrates typical data obtained from FMO analysis. Values are representative.
| Parameter | Energy (eV) | Implication | Reference |
|---|---|---|---|
| E(HOMO) | ~ -6.5 eV | Indicates the energy of the outermost electrons and the molecule's ability to donate electrons. | samipubco.com |
| E(LUMO) | ~ -1.5 eV | Indicates the energy of the lowest available electron orbital and the molecule's ability to accept electrons. | samipubco.com |
| Energy Gap (ΔE) | ~ 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. | samipubco.com |
Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This allows researchers to predict the most likely reaction pathways and understand the factors that control reaction rates and outcomes.
For heterocyclic systems, these theoretical studies can provide insights into synthetic routes and metabolic transformations. elsevierpure.com For example, calculations of bond dissociation energies can pinpoint the weakest bond in the molecule, which is often the site where a reaction or decomposition is initiated. wiley.comresearchgate.net While specific studies on the reaction pathways of this compound were not found in the search results, the methodologies are well-established. Such studies would involve locating the transition state structures for proposed reaction steps and calculating the activation energy barriers, thereby providing a detailed, atomistic view of the reaction mechanism.
Molecular Modeling and Dynamics Simulations
While quantum chemistry focuses on the intrinsic electronic properties of a single molecule, molecular modeling and dynamics simulations are used to study its behavior in a more complex environment, particularly its interactions with biological macromolecules. These techniques are central to computer-aided drug design.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). smolecule.com This method is extensively used in drug discovery to screen virtual libraries of compounds and identify those that are most likely to bind to a specific biological target. elsevierpure.comsmolecule.com
For derivatives of this compound, docking studies can predict how the molecule interacts with the active site of a target protein. smolecule.com These studies provide information on the binding affinity (often expressed as a docking score) and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.netelsevierpure.com For example, molecular docking has been used to investigate how pyridazine derivatives bind to targets like the JNK1 pathway, ABL1-kinase protein, and various bacterial proteins, providing a rationale for their observed biological activity. researchgate.netelsevierpure.comacs.org
Table 3: Examples of Molecular Docking Studies on Pyridazine Derivatives
| Derivative Class | Biological Target | Key Finding from Docking | Reference |
|---|---|---|---|
| Imidazopyridazine-based N-phenylbenzamides | ABL1-kinase protein | Compound 4e exhibited a good binding affinity and formed a stable complex. | elsevierpure.com |
| 3,6-Disubstituted pyridazine derivatives | JNK1 Pathway | Predicted and confirmed the binding mode of the most active compound (9e). | acs.org |
| Pyrazolopyridazine-7-one derivatives | Zika Virus (ZIKV) NS2B-NS3 protease | Docking proposed a binding mode for potent inhibitors. | acs.org |
| Pyridazinone derivatives | Bacterial proteins (e.g., 1JIJ, 2UV0) | Compared the activity of compounds against various bacterial targets. | researchgate.net |
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of both the ligand and the protein. elsevierpure.com
For this compound scaffolds, MD simulations are used to assess the stability of the predicted binding pose obtained from docking studies. These simulations can reveal whether the initial interactions are maintained over time and can identify key residues involved in the binding. elsevierpure.comacs.org Conformational analysis, a part of this process, explores the different spatial arrangements (conformations) of the molecule and their relative energies. This is particularly important for flexible molecules, as the bioactive conformation (the shape the molecule adopts when it binds to its target) may not be its lowest energy state in solution. Together, these methods provide a more complete and realistic understanding of the ligand-receptor interaction. elsevierpure.com
Advanced Academic Applications of Pyridazine 3,5 Diamine Derivatives
Exploration in Enzyme and Receptor Modulation
The inherent structural features of pyridazine-3,5-diamine derivatives, including their hydrogen bond donor/acceptor sites and rigid scaffold, make them prime candidates for the development of enzyme and receptor modulators. Researchers have successfully utilized this core to create potent and selective inhibitors for a range of enzymes implicated in various disease pathways.
In Vitro Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitory Activity
Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is an enzyme involved in inflammatory processes and vascular diseases. rsc.org Its inhibition is a promising therapeutic strategy. Pyridazine-based compounds have been investigated as SSAO inhibitors.
In one study, a series of ortho-functionalized 4-aminomethylpyridazines, described as "diaza-benzylamines," were synthesized and tested for their SSAO inhibitory activity. researchgate.netnih.gov Among these, 4-(aminomethyl)-N,N'-diethylthis compound was identified as an inhibitor of this enzyme. researchgate.net Further research into pyridazinone derivatives has revealed compounds that act as reversible and specific inhibitors of VAP-1. rsc.orgacs.org These studies highlight the potential of the pyridazine (B1198779) scaffold in developing novel modulators for inflammatory conditions. rsc.org
Investigation of Dihydrofolate Reductase (DHFR) Inhibition Mechanisms
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer and antimicrobial therapies. researchgate.netnih.gov Pyridazine-diamine derivatives have emerged as a novel class of DHFR inhibitors.
A study focused on N3, N6-diphenylpyridazine-3,6-diamine derivatives explored their potential as antimicrobial agents by targeting DHFR. rsc.org The investigation combined synthesis with in silico docking studies to understand the binding mechanisms. The docking analysis predicted the free energy of binding for a series of these compounds, identifying key structural features for potent inhibition. For instance, compound AJ27 showed the most promising binding energy. rsc.org
Molecular modeling studies on other pyridazine-containing scaffolds, such as thiazolo[4,5-d]pyridazines and imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazinones, have provided deeper insights into the inhibition mechanism. researchgate.netnih.govrsc.org These studies revealed that the pyridazine nitrogen atoms often form critical hydrogen bonds with key amino acid residues like Glu30, Phe31, and Arg22 within the DHFR active site. researchgate.netnih.govrsc.org For example, a thiazolo[4,5-d]pyridazine (B3050600) derivative (Compound 26) was found to be a highly active DHFR inhibitor with an IC₅₀ value of 0.06 μM. researchgate.netnih.gov Similarly, a pyrazolo[4,3-c]pyridazine derivative (Compound 6a) also demonstrated potent DHFR inhibition with an IC₅₀ of 0.09 µM. acs.orgresearchgate.net These findings underscore the importance of the pyridazine core in anchoring the inhibitor within the enzyme's active site, providing a foundation for the development of new classes of DHFR inhibitors. nih.govrsc.org
Table 1: Docking Scores of N3, N6-diphenylpyridazine-3,6-diamine Derivatives against DHFR
This table presents the estimated free energy of binding for a selection of synthesized compounds, indicating their potential affinity for the DHFR active site.
| Compound ID | Estimated Free Energy of Binding (kcal/mol) |
|---|---|
| AJ-23 | -8.97 |
| AJ-27 | -8.46 |
| AJ-13 | -7.31 |
| AJ-15 | -7.02 |
| AJ-21 | -6.91 |
| AJ-18 | -6.89 |
| AJ-22 | -6.89 |
Data sourced from Javed, et al. (2018). rsc.org
Protein Kinase Inhibition by Pyridazine-Based Scaffolds
Protein kinases are pivotal regulators of cellular signaling pathways, and their deregulation is a hallmark of diseases like cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The pyridazine scaffold has been recognized as a "privileged structure" for designing protein kinase inhibitors. soton.ac.uknih.govnih.gov
Derivatives of pyridazine have been developed to target a variety of kinases:
VEGFR-2 Inhibition: In the pursuit of antiangiogenic agents, pyridazine derivatives were designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Certain compounds exhibited potent inhibition of VEGFR-2 kinase activity, with some showing up to 100% inhibition at a concentration of 10 µM. nih.gov Fused systems, such as imidazo[1,2-b]pyridazine (B131497) derivatives, have also yielded highly potent VEGFR2 inhibitors, with IC₅₀ values as low as 7.1 nM.
Haspin Kinase Inhibition: Imidazo[1,2-b]pyridazine derivatives have also been optimized as highly potent and selective inhibitors of Haspin kinase, an enzyme involved in mitosis. The most effective compounds in this series exhibited IC₅₀ values between 6 and 100 nM.
JNK1 Pathway Targeting: Novel 3,6-disubstituted pyridazine derivatives have been designed to target the c-Jun N-terminal kinase 1 (JNK1) pathway, which is implicated in cancer and inflammatory responses.
The versatility of the pyridazine core allows for synthetic modifications that can fine-tune the selectivity and potency against different protein kinases, making it an invaluable tool in the development of targeted therapies. soton.ac.uknih.gov
Table 2: Inhibitory Activity of Pyridazine Derivatives against Various Protein Kinases
This table showcases the potency of different pyridazine-based scaffolds against selected protein kinase targets.
| Scaffold | Target Kinase | Potency (IC₅₀) |
|---|---|---|
| Imidazo[1,2-b]pyridazine (Compound 6b) | VEGFR2 | 7.1 nM |
| Imidazo[1,2-b]pyridazine (Compound 21) | Haspin | 6 nM |
| Imidazo[1,2-b]pyridazine (Compound 22) | Haspin | 12 nM |
Data sourced from multiple studies.
Phosphodiesterase (PDE) and Cholinesterase (ChE) Inhibitory Studies
The pyridazine framework has also been successfully employed to develop inhibitors for phosphodiesterases and cholinesterases, enzymes with critical roles in cellular signaling and neurotransmission, respectively.
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibitors of specific PDE isoenzymes are used to treat a variety of conditions, including heart failure and inflammatory diseases. Pyridazine derivatives have been identified as inhibitors of several PDE families, particularly PDE3 and PDE4. For example, zardaverine (B1683624) and imazodane are well-known pyridazine-based PDE3 inhibitors. Research on pyrazolo[1,5-a]pyridine-pyridazinone hybrids has led to the identification of compounds with dual PDE3/PDE4 inhibitory activity, as well as compounds with high selectivity for PDE4.
Cholinesterase (ChE) Inhibition: Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the primary strategy for treating the symptoms of Alzheimer's disease. Numerous studies have demonstrated the potential of pyridazine derivatives as effective ChE inhibitors.
Dual Inhibition: Novel pyridyl-pyridazine derivatives have been synthesized that act as potent dual inhibitors of both AChE and BChE. One standout compound demonstrated IC₅₀ values of 0.26 µM for AChE and 0.19 µM for BChE, showing more potent inhibition than the established drug rivastigmine.
Selective Inhibition: Other research has focused on achieving selectivity. Some pyridazinone derivatives were found to be more potent against BChE than AChE, with the most active compound showing 51.70% BChE inhibition. Conversely, a series of 3-amino-6-phenylpyridazines yielded a highly potent AChE inhibitor with an IC₅₀ of 0.12 μM. Hydrazide-bridged pyridazines have also shown potent inhibition, with Ki values in the nanomolar range for both enzymes.
Table 3: Cholinesterase Inhibitory Activity of Various Pyridazine Derivatives
This table summarizes the inhibitory potency of different pyridazine-based compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound/Series | Target Enzyme | Potency (IC₅₀ or Kᵢ) |
|---|---|---|
| Pyridyl-pyridazine (Compound 5) | AChE | 0.26 µM |
| Pyridyl-pyridazine (Compound 5) | BChE | 0.19 µM |
| 3-Amino-6-phenylpyridazine (Compound 3y) | AChE | 0.12 µM |
| Hydrazide-bridged pyridazine (Compound 5a) | BChE | 0.94 nM (Kᵢ) |
| Hydrazide-bridged pyridazine (Compound 6a) | AChE | 3.26 nM (Kᵢ) |
Data sourced from multiple studies.
Supramolecular Chemistry and Molecular Recognition
Beyond biological applications, the structural and electronic characteristics of the pyridazine-diamine moiety make it an attractive building block in supramolecular chemistry, particularly for the design of synthetic receptors.
Design and Study of Anion Receptors Incorporating Pyridazine-Diamine Units
The field of anion recognition is critical due to the fundamental roles anions play in biological and chemical systems. The design of artificial receptors capable of selectively binding specific anions is a significant challenge. The pyridazine-diamine framework offers key features for this purpose: the two amine groups can act as hydrogen bond donors, while the two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors or Lewis basic sites.
While studies focusing specifically on the simple this compound core for anion reception are not extensively documented, research on more complex, rigid scaffolds incorporating a pyridine-3,5-diamine (B152807) unit demonstrates the principle effectively. For instance, a platform called DITIPIRAM (8-propyldithieno-[3,2-b:2′,3′-e]-pyridine-3,5-diamine) has been used to construct powerful acyclic receptors for anions. soton.ac.uk By attaching urea (B33335) groups to the diamine, researchers created a binding pocket with a convergent array of four hydrogen bond donors. soton.ac.uk These receptors showed a high affinity and selectivity for carboxylates (acetate, benzoate) and chloride, even in competitive solvent mixtures. The rigid DITIPIRAM scaffold pre-organizes the urea binding sites, leading to stronger anion binding compared to more flexible systems. soton.ac.uk These studies prove that the pyridine-diamine unit is an excellent structural motif for the rational design of potent and selective anion receptors.
Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The unique physicochemical properties of the pyridazine ring, including its capacity for robust, dual hydrogen-bonding and its high dipole moment that encourages π-π stacking interactions, make it a subject of significant interest in the study of non-covalent interactions. nih.gov These interactions are crucial in molecular recognition and the crystal engineering of novel materials. nih.govsmolecule.com
The planar structure of pyridazine facilitates effective π-π stacking, which leads to dense crystal packing and ultimately results in materials with higher densities. rsc.org This characteristic is particularly advantageous in the design of energetic materials. rsc.org The introduction of various functional groups, such as amino (–NH2), nitro (–NO2), and N-oxide (N+–O−), can significantly influence the structural and energetic properties of pyridazine derivatives. rsc.org These groups often participate in forming both intramolecular and intermolecular hydrogen bonds, which stabilize the material by reinforcing its molecular framework. rsc.org
In substituted 2-arylamino-pyridine derivatives, two stable conformations can be formed through the rotation of the aryl ring. iucr.org One conformation, where the pyridyl and aryl rings are not co-planar, can lead to the formation of dimers. iucr.org The other, a co-planar conformation, can result in different structural motifs like one-dimensional catemer chains or interactions with other functional groups. iucr.org The angles between the mean planes of the pyridyl and o-diaminophenyl rings in N-methyl-N-phenyl-1,2-diaminobenzene are 61.80 (10)° and 62.33 (10)° for the two molecules in the asymmetric unit, respectively. iucr.org This configuration allows for weak N-H···N interactions. iucr.org
The analysis of non-covalent interactions using methods like Density Functional Theory (DFT) and the theory of "atoms in molecules" (AIM) helps in understanding their role in the stabilization of crystal structures. researchgate.net These theoretical approaches allow for the quantification of the binding energies associated with each non-covalent interaction, providing a rationale for their influence on crystal packing. researchgate.net
Catalytic Applications of Pyridazine-Diamine Ligands
Pyridazine-diamine derivatives have emerged as versatile ligands in the field of catalysis, particularly in the formation of transition metal complexes for various catalytic reactions. The introduction of a pyridine (B92270) moiety into a ligand's structure can significantly affect the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it
The design of ligands containing pyridazine and diamine functionalities has led to the development of novel catalysts for a range of chemical transformations. Pyridine-containing ligands are known to stabilize metal ions in different oxidation states and have been successfully employed in catalysis. unimi.it For instance, iron and cobalt complexes with pyrimidine-based ligands, which are analogous to the well-known pyridine-diimine (PDI) systems, have been studied for olefin polymerization. acs.org While these complexes initially show reaction rates comparable to PDI-based catalysts, their stability can be a challenge. acs.org
The synthesis of macrocyclic Schiff-base ligands incorporating pyridazine is a straightforward method for creating ligands that can form stable complexes with various transition metals, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). These complexes often exhibit high thermal stability. Chiral diamines can be incorporated into the ligand structure to create catalysts for asymmetric reactions. For example, the introduction of chiral diamines in yttrium complexes has enabled the enantioselective aminoalkylation of pyridines. beilstein-journals.orgnih.gov
The electronic properties of the pyridazine ring, being electron-deficient, can facilitate certain catalytic steps. For example, in Suzuki-Miyaura cross-coupling reactions, the electron-deficient nature of the pyridazine heterocycle aids the oxidative addition of palladium to a halogen-carbon bond, often without the need for expensive ligands. mdpi.com
While the direct use of this compound in photocatalysis is not extensively documented in the provided results, the broader class of pyridazine derivatives shows promise in photophysical applications, which is a foundational aspect of photocatalysis. The electron-deficient character of the pyridazine ring makes it a suitable component in donor-acceptor molecules designed for optoelectronic applications. mdpi.com
For instance, donor-acceptor molecules containing a pyridazine acceptor have been synthesized and studied for their photophysical properties. frontiersin.org Combining pyridazine with strong donor units like phenoxazine (B87303) can lead to materials with fast thermally activated delayed fluorescence (TADF), a key process in some photocatalytic systems and in organic light-emitting diodes (OLEDs). frontiersin.org The study of such molecules provides insights into charge transfer processes and the management of excited states, which are fundamental to photocatalysis.
Emerging Roles in Materials Science
The pyridazine scaffold is increasingly being recognized for its potential in the development of advanced materials, including energetic materials and organic electronics. rsc.orgd-nb.info Its inherent properties, such as high nitrogen content and planarity, make it an attractive building block for these applications. rsc.org
This compound and its derivatives are being actively investigated as precursors for the synthesis of new energetic materials. d-nb.info The pyridazine ring itself has a higher heat of formation compared to other diazine isomers like pyrimidine (B1678525) and pyrazine, making it a promising backbone for high-energy-density materials (HEDMs). rsc.org The planar geometry of pyridazine promotes dense crystal packing through π-π stacking, leading to materials with high density. rsc.org
A common strategy in the design of energetic materials is the introduction of explosophoric groups such as nitro (–NO2), azido (B1232118) (–N3), and N-oxide (N+–O−) onto the pyridazine core. rsc.org For example, 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide has been used as a precursor for further functionalization by introducing various amine nucleophiles to synthesize new energetic materials. d-nb.inforesearchgate.net The reaction of this precursor with methylamine, for instance, yields 3,5-bis(methylamino)-4,6-dinitropyridazine-1-oxide. d-nb.inforesearchgate.net
The strategic placement of amino and nitro groups can lead to the formation of intramolecular and intermolecular hydrogen bonds, which enhance the thermal stability and reduce the sensitivity of the resulting energetic materials. rsc.org For example, 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine has shown excellent thermal stability and low sensitivity, making it a promising secondary explosive. acs.org
| Compound Name | Detonation Velocity (VOD) (m s⁻¹) | Detonation Pressure (DP) (GPa) | Thermal Decomposition Temperature (Td) (°C) |
| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) | 8746 | 31.5 | - |
| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6) | - | - | 290 |
| 3,7-dinitroimidazo[1,2-b]pyridazine-6,8-diamine (5) | 8336 | 27.25 | 324 |
| 6,6′-(diazene-1,2-diyl) bis(7-nitrotetrazolo[1,5-b] pyridazin-8-amine) (63) | - | - | - |
| 6,6′-(hydrazine-1,2-diyl)bis(7-nitrotetrazolo[1,5-b]pyridazin-8-amine) (62) | - | - | 292 |
Table showing the energetic properties of selected pyridazine derivatives. Data sourced from rsc.orgacs.orgscispace.com
The electron-deficient nature of the pyridazine ring makes it a valuable component in the design of organic electronic materials. mdpi.com Pyridazine derivatives have been investigated for their potential in various optoelectronic applications, including as fluorophores and in nonlinear optics (NLO). mdpi.com
By functionalizing the pyridazine ring with both electron-donating and electron-accepting groups, push-pull chromophores can be created. mdpi.com For example, pyridazine derivatives functionalized with a thiophene (B33073) (electron-rich) and various (hetero)aromatic moieties with electron-acceptor groups have been synthesized and their optical and electronic properties evaluated. mdpi.com Density Functional Theory (DFT) calculations are often employed to understand the conformation, electronic structure, and NLO response of these molecules. mdpi.com
In the context of organic light-emitting diodes (OLEDs), pyridazine derivatives have been explored as host materials and as emitters. mdpi.com Donor-acceptor molecules incorporating pyridazine have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient OLEDs. mdpi.comfrontiersin.org For instance, a pyridazine derivative combined with phenoxazine donor moieties resulted in an emitter with a high reverse intersystem crossing rate, a key parameter for efficient TADF. mdpi.com
Theoretical Studies on Pyridazine-Diamine Derivatives as Corrosion Inhibitors
Theoretical studies, particularly those employing quantum chemical calculations, have become indispensable tools for understanding the mechanisms of corrosion inhibition by organic molecules, including derivatives of this compound. gsconlinepress.comresearchgate.net These computational methods provide valuable insights into the relationship between the molecular and electronic structures of these compounds and their effectiveness as corrosion inhibitors. gsconlinepress.comresearchgate.net By simulating the behavior of these molecules, researchers can predict their performance and design more effective inhibitors, often at a fraction of the cost and time required for experimental studies. gsconlinepress.comresearchgate.net
Density Functional Theory (DFT) is a prominent quantum chemical method used in this field. gsconlinepress.comresearchgate.net DFT calculations can determine a range of molecular properties and reactivity descriptors that are crucial for predicting the corrosion inhibition potential of pyridazine derivatives. gsconlinepress.comnih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE) between them, dipole moment (μ), and other quantum chemical parameters. gsconlinepress.comresearchgate.net
The EHOMO is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal surface, forming a protective coordinate covalent bond. eurjchem.comelectrochemsci.org Conversely, the ELUMO relates to the molecule's ability to accept electrons from the metal surface. A lower ELUMO value suggests a greater capacity for electron acceptance. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's stability and reactivity; a smaller ΔE generally implies higher reactivity and thus better inhibition efficiency. researchgate.net
Several theoretical studies have investigated various pyridazine derivatives as corrosion inhibitors for metals like mild steel in acidic environments. gsconlinepress.comijcsi.proelsevierpure.com For instance, a study on 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO) using DFT calculations at the B3LYP/6-31G* level showed that PEPT would have a higher inhibition efficiency. gsconlinepress.comgsconlinepress.com This prediction was based on its more favorable quantum chemical parameters, such as a higher EHOMO, lower ELUMO, and smaller energy gap compared to PEPO. gsconlinepress.comgsconlinepress.com
Another key parameter is the dipole moment (μ), which provides information about the polarity of the molecule. gsconlinepress.com A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface, leading to improved corrosion protection. gsconlinepress.com The number of electrons transferred (ΔN) from the inhibitor molecule to the metal surface is another important descriptor calculated in these studies. gsconlinepress.com
The local reactivity of these molecules can be analyzed using Fukui functions, which help identify the specific atomic sites within the molecule that are most likely to be involved in nucleophilic and electrophilic attacks. researchgate.net This information is critical for understanding how the inhibitor molecule orients itself and interacts with the metal surface. researchgate.net
Quantitative Structure-Property Relationship (QSPR) models have also been developed to establish a statistical correlation between the molecular structure of pyridazine derivatives and their experimentally determined corrosion inhibition efficiencies. nih.govresearchgate.net These models utilize various calculated molecular descriptors to predict the inhibitory potential of new, untested compounds. nih.govresearchgate.net
The table below summarizes key quantum chemical parameters calculated for some pyridazine derivatives in theoretical corrosion inhibition studies.
| Inhibitor Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | Reference |
| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.49 | -1.83 | 3.66 | 6.61 | gsconlinepress.com |
| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -5.85 | -1.95 | 3.90 | 4.89 | gsconlinepress.com |
| 5-benzyl-6-methyl pyridazine-3-thione (BMPT) | Not specified | Not specified | Not specified | Not specified | gsconlinepress.com |
| 6-phenylpyridazine-3(2H)-thione (PPT) | Not specified | Not specified | Not specified | Not specified | gsconlinepress.com |
It is important to note that while theoretical studies provide powerful predictive insights, experimental verification remains crucial to confirm the actual performance of these pyridazine derivatives as corrosion inhibitors. gsconlinepress.com The combination of theoretical calculations and experimental work offers a comprehensive approach to the development of novel and effective corrosion inhibitors based on the pyridazine scaffold. ijcsi.proelsevierpure.com
Structure Activity Relationship Sar Investigations of Pyridazine 3,5 Diamine Analogs
Systematic Exploration of Positional and Substituent Effects on Biological Activity
Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For the pyridazine-3,5-diamine scaffold, this involves modifying substituents on the heterocyclic ring itself and on the two amino groups to observe the resulting changes in efficacy.
The biological activity of pyridazine (B1198779) derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. For instance, in the related N3, N6-diphenylpyridazine-3,6-diamine series, substitutions on the phenyl rings were found to be critical for antimicrobial activity. Analogs with electron-withdrawing groups, such as chloro or bromo, on the phenyl rings demonstrated varied effects on different microbial strains. This suggests that for this compound, substitutions on aryl groups attached to the amino functions could similarly modulate electronic properties and steric bulk, thereby influencing target engagement.
In a study on 3,6-disubstituted pyridazines as anticancer agents, the nature of the substituent at the 6-position and the type of amine at the 3-position significantly impacted cytotoxicity against breast cancer cell lines. For example, derivatives bearing a morpholine (B109124) moiety showed potent inhibitory activity against cyclin-dependent kinase 2 (CDK2). While the substitution pattern is different, this highlights a critical principle: the amino groups on the pyridazine ring are key points for introducing functionality to interact with specific biological targets. For a 3,5-diamine scaffold, this provides two distinct sites (the N3 and N5 amino groups) for optimization.
The following data table illustrates hypothetical SAR trends for this compound analogs based on findings from related heterocyclic scaffolds. It showcases how different substituents might influence biological activity, in this case, inhibitory concentration (IC₅₀) against a target kinase.
| Compound ID | R1 (at C4/C6) | R2 (at N3-amino) | R3 (at N5-amino) | Kinase Inhibition IC₅₀ (nM) |
| PZD-1 | H | H | H | >10000 |
| PZD-2 | H | Phenyl | H | 1500 |
| PZD-3 | H | 4-Chlorophenyl | H | 750 |
| PZD-4 | H | Phenyl | Phenyl | 900 |
| PZD-5 | Cl | Phenyl | Phenyl | 450 |
| PZD-6 | H | Methyl | Methyl | 5000 |
| PZD-7 | H | Cyclopropyl | H | 2200 |
| PZD-8 | Cl | 4-Methoxyphenyl | H | 680 |
Note: The data in this table is illustrative and compiled based on general principles observed in SAR studies of related pyridazine and diamino-heterocycle analogs to demonstrate the concept of positional and substituent effects.
The table suggests that:
Aromatic Substitution: Introducing aromatic rings (like phenyl) on the amino groups (PZD-2 vs. PZD-1) can enhance activity, likely through new hydrophobic or π-stacking interactions.
Electronic Effects: Adding an electron-withdrawing group like chlorine to the phenyl ring (PZD-3) or directly to the pyridazine core (PZD-5) can further improve potency.
N-Substitution: The nature of substituents on the amino groups is critical. While large aromatic groups appear beneficial, small alkyl groups (PZD-6) may be detrimental. Symmetrical disubstitution (PZD-4) does not necessarily offer an advantage over monosubstitution (PZD-2).
Impact of Stereochemistry and Conformational Changes on Molecular Recognition
The relative orientation of the two amino groups at the C3 and C5 positions is a key determinant of how the molecule presents its functional groups for interaction. In aminoglycoside mimetics based on a cis-3,5-diamino-piperidine scaffold, the specific cis orientation of the amino groups was found to be essential for RNA recognition and antibacterial activity. Altering this spatial arrangement led to a loss of activity. By analogy, for this compound derivatives, the introduction of chiral substituents on the amino groups would create stereoisomers (enantiomers or diastereomers) that could exhibit significantly different biological activities due to differential binding affinities with a chiral target like a protein or nucleic acid.
SAR Methodologies Integrating Computational and Experimental Data
Modern SAR investigations rely on a synergistic interplay between computational modeling and experimental validation. This iterative cycle allows for a more rational and efficient approach to drug discovery compared to traditional trial-and-error screening.
The process typically begins with computational studies . Molecular docking is a widely used technique where virtual libraries of proposed analogs are simulated binding to a three-dimensional model of the biological target, such as an enzyme or receptor. These simulations can predict the binding mode and estimate the binding affinity (e.g., free energy of binding), helping to prioritize which compounds are most promising for synthesis. For example, docking studies on pyridazine analogs have been used to explore their binding interactions within the active sites of targets like dihydrofolate reductase and VEGFR-2 kinase.
Based on these computational predictions, a focused set of compounds is selected for chemical synthesis . Synthetic routes are developed to create the target molecules with the desired structural modifications. The pyridazine core provides a versatile platform for such synthetic efforts.
The newly synthesized compounds then undergo experimental evaluation through a battery of biological assays. In vitro enzymatic assays are used to determine the inhibitory potency (e.g., IC₅₀ values) of the compounds against the target protein. Cellular assays can then assess the compound's effect in a more complex biological environment.
The experimental results are then fed back into the computational models. If a compound is more or less active than predicted, the model can be refined. This iterative loop of design, synthesis, and testing allows researchers to build a progressively more accurate SAR model, leading to the rational design of analogs with improved potency and selectivity.
Future Directions and Interdisciplinary Research Avenues
Development of Novel and Greener Synthetic Methodologies for Pyridazine-3,5-diamine
The synthesis of pyridazine (B1198779) derivatives is an area of continuous development, with a significant push towards more environmentally friendly and efficient methods. Traditional synthetic routes can be lengthy and may involve hazardous chemicals and conditions. nih.gov To address these challenges, researchers are exploring novel, "green" chemistry approaches.
One promising avenue is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times and often leads to higher yields with improved atom economy. nih.govresearchgate.net For instance, a one-pot, multi-component reaction under microwave irradiation has been successfully used to synthesize pyridinyl-1,3,5-triazine-2,4-diamine hybrids, demonstrating a simpler and more eco-friendly alternative to conventional methods. nih.govresearchgate.net Another green approach involves using solvents like polyethylene (B3416737) glycol (PEG)-400, which is biodegradable, non-toxic, and can be reused. chemmethod.com The development of such methodologies is crucial for the sustainable production of this compound and its derivatives.
Application of Machine Learning and AI in this compound Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules, including derivatives of this compound. mdpi.com These computational tools can accelerate the research and development process by predicting the properties of virtual compounds, thereby reducing the need for extensive and costly trial-and-error experimentation. mdpi.com
AI models, such as graph convolutional neural networks, can learn the complex relationships between a molecule's structure and its properties. researchgate.net This allows for the in silico screening of large libraries of virtual pyridazine derivatives to identify candidates with desired characteristics, such as specific biological activities or material properties. mdpi.com For example, ML can be used to predict the glass transition temperatures of polymers containing diamine structures, aiding in the design of new polyimides. researchgate.net Furthermore, AI can assist in retrosynthetic analysis, helping chemists to devise efficient synthetic routes for novel this compound analogs. chemrxiv.org
Advanced Spectroscopic Characterization of Pyridazine-Diamine Complexes
A thorough understanding of the structural and electronic properties of this compound and its complexes is fundamental to unlocking their full potential. Advanced spectroscopic techniques are indispensable tools for this purpose. Techniques such as Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy are routinely used to characterize these compounds. nih.govnih.gov
For a deeper insight into the three-dimensional arrangement of atoms, X-ray crystallography is a powerful method. researchgate.net Solid-state NMR, including 15N CP/MAS NMR, can provide valuable information about the electronic environment of the nitrogen atoms within the pyridazine ring and the amino groups. mdpi.com The study of charge-transfer complexes involving pyridazine derivatives, using techniques like electron absorption spectroscopy, can elucidate their electronic properties and potential for applications in materials science and biology. researchgate.net These advanced characterization methods provide crucial data that informs the design of new pyridazine-based molecules with tailored functionalities. nih.govresearchgate.net
Expansion of this compound in Advanced Functional Materials
The unique structural and electronic properties of the pyridazine ring make it a promising building block for a wide range of advanced functional materials. researchgate.net Pyridazine derivatives are being explored for their potential in optoelectronics, catalysis, and as components of polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com
The nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions, making pyridazine-based ligands suitable for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis. The incorporation of pyridazine moieties into polymer backbones can impart specific thermal and electronic properties. researchgate.net For example, polyimides containing diamine structures are known for their high thermal stability. The development of pyridazine-cored materials is an active area of research with the potential to lead to new technologies in diverse fields. researchgate.net
Interdisciplinary Approaches for Enhanced Biological Activity Profiling
The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.netajrconline.orgnih.gov To fully exploit this potential, interdisciplinary research approaches are essential for a comprehensive understanding of their biological profiles.
Combining synthetic chemistry with computational modeling, molecular biology, and pharmacology allows for a more holistic approach to drug discovery. For instance, molecular docking studies can predict the binding interactions of pyridazine derivatives with specific biological targets, such as enzymes or receptors. chemmethod.comnih.gov This information can then guide the synthesis of more potent and selective compounds. Furthermore, understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of these molecules. rsc.org Interdisciplinary collaborations will be key to translating the promising biological activities of this compound derivatives into new therapeutic agents. nih.gov
Q & A
Q. What are the established synthetic routes for Pyridazine-3,5-diamine?
this compound can be synthesized via cyclization reactions using precursors like 2-arylhydrazono-3-oxopropanals. For example, hydrazono intermediates react with nitriles or malononitrile derivatives under reflux conditions in polar solvents (e.g., ethanol or DMF) to form pyridazine cores. Post-synthetic modifications, such as deprotection of amine groups using trifluoroacetic acid (TFA) in dichloromethane (DCM), are critical for generating free diamines . Key reagents include hydrazine hydrate and catalytic bases like potassium carbonate.
Q. Which analytical techniques are essential for structural confirmation of this compound?
Structural validation requires a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks.
- IR spectroscopy to identify amine (-NH₂) and aromatic stretching vibrations.
- X-ray crystallography for unambiguous determination of bond lengths, angles, and spatial arrangement (e.g., as demonstrated for pyridazine-3,4-dicarboxylate derivatives) .
- Mass spectrometry (MS) and elemental analysis to verify molecular weight and purity.
Q. What are common applications of this compound in chemical research?
The compound serves as a precursor for heterocyclic systems, such as pyridazino-triazepines or fused pyrazole derivatives. Its diamino groups enable functionalization for ligand design in coordination chemistry or as intermediates in medicinal chemistry (e.g., enzyme inhibitors) .
Advanced Research Questions
Q. How do solvent polarity and temperature impact the yield of this compound synthesis?
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing charged intermediates, while DCM aids in deprotection steps .
- Temperature : Reflux conditions (~80–100°C) promote cyclization, whereas room-temperature reactions are suitable for acid-mediated deprotection. Optimization requires balancing reaction kinetics and side-product formation (e.g., over-hydrolysis) .
Q. What strategies address contradictory spectral data in this compound derivatives?
Discrepancies in NMR or melting points often arise from polymorphic forms or residual solvents. Solutions include:
- Reproducing synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Cross-validation using X-ray crystallography to resolve structural ambiguities .
- Comparative analysis with computational models (e.g., DFT simulations of NMR chemical shifts).
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations can model electron-density distributions, identifying reactive sites (e.g., nucleophilic amino groups). Molecular docking studies predict interactions with biological targets (e.g., enzymes), guiding derivatization for antibacterial or anticancer applications .
Q. What experimental designs are recommended for evaluating the biological activity of this compound analogs?
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against multidrug-resistant bacteria (e.g., Staphylococcus aureus) .
- Enzyme inhibition studies : Kinetics assays (e.g., IC₅₀ determination) using purified targets like dihydrofolate reductase.
- ADME profiling : Computational tools (e.g., SwissADME) assess pharmacokinetic properties early in drug development .
Methodological Considerations
Q. How to optimize purification of this compound from complex reaction mixtures?
- Liquid-liquid extraction : Use DCM/water partitioning to remove hydrophilic by-products.
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) isolates the diamine.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
Q. What are the challenges in scaling up this compound synthesis?
- Exothermic reactions : Controlled addition of reagents (e.g., TFA) prevents thermal runaway.
- By-product management : Scavenging resins or aqueous workups remove excess acids or protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
